molecular formula C7H17ClN2O B14851592 L-Ala-NEt2.HCl

L-Ala-NEt2.HCl

Cat. No.: B14851592
M. Wt: 180.67 g/mol
InChI Key: KRKCYESHILXJAQ-RGMNGODLSA-N
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Description

L-Ala-NEt2.HCl (L-Alanine Diethylamide Hydrochloride) is a synthetic organic compound characterized by a diethylamide group attached to the α-carbon of L-alanine, with a hydrochloride counterion. This structure confers unique physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride salt. Its alanine backbone distinguishes it from classical nitrogen mustards (e.g., HN2), which lack amino acid moieties .

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

(2S)-2-amino-N,N-diethylpropanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H/t6-;/m0./s1

InChI Key

KRKCYESHILXJAQ-RGMNGODLSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H](C)N.Cl

Canonical SMILES

CCN(CC)C(=O)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ala-NEt2.HCl typically involves the reaction of L-alanine with diethylamine in the presence of a suitable activating agent, such as carbodiimides, to form the diethylamide derivative. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under controlled temperature conditions to ensure the desired product is obtained. The resulting diethylamide is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Ala-NEt2.HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

L-Ala-NEt2.HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.

    Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of L-Ala-NEt2.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamide group can influence the binding affinity and specificity of the compound, potentially altering its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

L-Ala-NEt2.HCl belongs to a broader class of diethylamide derivatives and nitrogen-containing alkylating agents. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of this compound and Analogues
Compound Core Structure Functional Groups Key Features
This compound L-Alanine backbone Diethylamide, HCl salt Water-soluble, chiral center
HN2 (Nitrogen Mustard) Methyl-bis(2-chloroethyl)amine Bis(2-chloroethyl), methylamine DNA alkylator, cytotoxic
Diethyl Parathion Organophosphate Diethyl, nitro-phenyl, thiophosphate Acetylcholinesterase inhibitor
Chloramphenicol Dichloroacetamide Nitrobenzene, propanediol Antibiotic (protein synthesis inhibitor)
Key Observations :

Mechanistic Diversity: this compound lacks the electrophilic chloroethyl groups seen in HN2, a classical nitrogen mustard alkylator .

Solubility and Bioavailability: The hydrochloride salt in this compound enhances aqueous solubility compared to non-ionic analogs like HN2, which may require lipid-based formulations for delivery.

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